Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester
Description
CAS No.: 72749-63-4 Molecular Formula: C₆H₁₄NO₆P Molecular Weight: 227.15 g/mol Structure: This compound consists of a phosphonic acid core substituted with a hydroxymethyl group, an ethyl ester, and a 2-((aminocarbonyl)oxy)ethyl moiety.
Properties
CAS No. |
72749-63-4 |
|---|---|
Molecular Formula |
C6H14NO6P |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
2-[ethoxy(hydroxymethyl)phosphoryl]oxyethyl carbamate |
InChI |
InChI=1S/C6H14NO6P/c1-2-12-14(10,5-8)13-4-3-11-6(7)9/h8H,2-5H2,1H3,(H2,7,9) |
InChI Key |
UCLMAMCZTXSICG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CO)OCCOC(=O)N |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound integrates three functional motifs:
- A hydroxymethylphosphonic acid backbone.
- Ethyl ester groups at the phosphonic acid moiety.
- A carbamate (aminocarbonyloxy) side chain on the ethyl ester.
Retrosynthetically, the molecule can be dissected into:
Synthetic Routes and Methodological Frameworks
Phosphonic Acid Core Synthesis
Direct Phosphorylation of Hydroxymethyl Precursors
The Atherton-Todd reaction provides a foundational approach, wherein dialkyl phosphites react with hydroxymethyl substrates under halogenating conditions. For example:
$$
\text{(HOCH}2\text{)}2\text{P(O)H} + \text{CCl}4 + \text{EtOH} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{OH} + \text{HCl} + \text{CHCl}3
$$
This method, however, often requires stringent anhydrous conditions and yields ~60–70%.
Michaelis-Arbuzov Modification
Alkylation of triethyl phosphite with hydroxymethyl halides (e.g., hydroxymethyl bromide) proceeds via nucleophilic displacement:
$$
\text{(EtO)}3\text{P} + \text{HOCH}2\text{Br} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{OH} + \text{EtBr}
$$
Yields here are moderate (50–65%), with side product formation from competing ester hydrolysis.
Ethyl Ester Installation
Steglich Esterification
Activation of the phosphonic acid using dicyclohexylcarbodiimide (DCC) enables coupling with ethanol:
$$
\text{HOOC-P(O)(OH)CH}2\text{OH} + \text{EtOH} \xrightarrow{\text{DCC, DMAP}} \text{(EtO)}2\text{P(O)CH}_2\text{OH}
$$
This method achieves >80% yield but necessitates chromatographic purification to remove urea byproducts.
Transesterification
Reaction of trimethylsilyl-protected hydroxymethylphosphonate with ethanol in acidic media:
$$
\text{(Me}3\text{SiO)}2\text{P(O)CH}2\text{OSiMe}3 + 2 \text{EtOH} \xrightarrow{\text{HCl}} \text{(EtO)}2\text{P(O)CH}2\text{OH} + 2 \text{Me}_3\text{SiOH}
$$
This route avoids direct handling of corrosive phosphorylating agents, yielding 75–85%.
Carbamate Functionalization
Isocyanate Coupling
Reaction of 2-hydroxyethyl ethyl ester intermediates with methyl isocyanate under basic conditions:
$$
\text{(EtO)}2\text{P(O)CH}2\text{OCH}2\text{CH}2\text{OH} + \text{MeNCO} \xrightarrow{\text{DBU}} \text{(EtO)}2\text{P(O)CH}2\text{OCH}2\text{CH}2\text{O(CO)NH}_2
$$
Yields range from 65% to 72%, with competing urea formation as a limitation.
Carbamoyl Chloride Approach
Using phosgene or triphosgene to generate the carbamate in situ:
$$
\text{(EtO)}2\text{P(O)CH}2\text{OCH}2\text{CH}2\text{OH} + \text{Cl(CO)NHR} \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{OCH}2\text{CH}2\text{O(CO)NH}_2 + \text{HCl}
$$
This method offers higher purity (>90%) but raises safety concerns due to phosgene toxicity.
Optimization Strategies and Catalytic Innovations
Analytical Validation and Purity Assessment
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formic acid or formaldehyde, while reduction of the aminocarbonyl group can produce primary amines.
Scientific Research Applications
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl Ester of Hydroxymethyl Phosphonic Acid (CAS Not Specified)
Structure: Lacks the aminocarbonyloxyethyl group. Comprises a phosphonic acid core with hydroxymethyl and ethyl ester substituents. Synthesis: Produced via reaction of iodomethyl phosphorous acid diethyl ester with K diethyl phosphite, followed by saponification to yield hydroxymethyl phosphonic acid . Key Differences:
Diethyl (Hydroxymethyl)phosphonate
Structure: Contains hydroxymethyl and diethyl ester groups attached to phosphorus.
Synthesis: Derived from diethyl phosphite and formaldehyde.
Key Differences:
Triethylphosphonoacetate (CAS: Not Specified)
Structure: Triethyl ester of phosphonoacetic acid (CH₂C(O)O-P(O)(OEt)₂). Key Differences:
Hydroxymethyl Phosphonic Acid (CAS: Not Specified)
Structure: The de-esterified acid form of the target compound.
Key Differences:
- Solubility: Higher water solubility due to free phosphonic acid groups.
Comparative Data Table
| Property | Target Compound | Diethyl (Hydroxymethyl)phosphonate | Hydroxymethyl Phosphonic Acid |
|---|---|---|---|
| Molecular Weight | 227.15 g/mol | ~182 g/mol (estimated) | ~138 g/mol (estimated) |
| Ester Groups | 2 (ethyl and aminocarbonyloxyethyl) | 2 (diethyl) | 0 |
| Hydrogen-Bonding Groups | 2 (hydroxymethyl, aminocarbonyl) | 1 (hydroxymethyl) | 2 (hydroxymethyl, phosphonic acid) |
| Applications | Potential prodrug, agrochemicals | Flame retardants, polymer synthesis | Analytical standards |
Research Findings and Functional Insights
- Synthesis Complexity: The target compound requires multi-step esterification, likely involving phosphorylation followed by introduction of the aminocarbonyloxyethyl group .
- Hydrolysis Stability: The ethyl ester in the target compound is susceptible to hydrolysis under alkaline conditions, similar to other phosphonic acid esters . However, the aminocarbonyloxyethyl group may sterically hinder hydrolysis compared to simpler esters.
Biological Activity
Phosphonic acids and their derivatives have garnered significant attention in the fields of biochemistry and pharmacology due to their unique structural properties and biological activities. The compound phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester is a phosphonate that exhibits a range of biological activities, particularly as an enzyme inhibitor and potential therapeutic agent.
Structural Characteristics
The compound features a phosphonic acid moiety linked to an ethyl ester and an aminocarbonyl group. This structure allows it to mimic phosphate esters, which are crucial in various biological processes, including enzyme catalysis and signal transduction.
Phosphonates, including this compound, often act as competitive inhibitors of enzymes that utilize phosphate esters or carboxylic acids. The high affinity of phosphonates for enzyme active sites can disrupt normal metabolic pathways. For instance, they can inhibit enzymes involved in amino acid metabolism, leading to altered physiological activities within cells .
Enzyme Inhibition
Research indicates that phosphonates can inhibit key enzymes related to various pathological states. For example:
- Aminophosphonic acids , structurally related to the compound , have shown effectiveness in inhibiting amino acid metabolism enzymes, which can affect cellular physiology significantly .
- The compound may also target specific biosynthetic pathways in pathogens, making it a candidate for developing antimicrobial agents .
Antimicrobial Properties
Phosphonic acids are known for their broad-spectrum antibacterial activity. Studies have demonstrated that certain phosphonates exhibit significant efficacy against bacteria such as Escherichia coli and Salmonella typhimurium. This antibacterial activity is attributed to their ability to interfere with bacterial metabolic processes.
Case Studies
- Antibacterial Activity : A study on various phosphonic acid derivatives revealed that those similar to the compound showed considerable inhibition of bacterial growth. The mechanism was linked to the disruption of cell wall synthesis and metabolic interference .
- Antiviral Potential : Another case study highlighted the potential of phosphonates in antiviral applications. Compounds structurally related to phosphonic acid derivatives were found to inhibit viral replication by targeting viral polymerases .
Data Table: Biological Activities of Phosphonates
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester with high yield and purity?
- Methodological Answer : Synthesis of phosphonic acid esters typically involves direct esterification or transesterification. For structurally analogous compounds, phenylarsonic acid has been used as a catalyst to achieve high yields (93% in some cases) via azeotropic removal of water . Key parameters include:
- Temperature : 80–110°C to ensure efficient reaction kinetics.
- Solvent Selection : Toluene or xylene for azeotropic water removal.
- Catalyst Concentration : 1–2 mol% phenylarsonic acid to minimize side reactions.
- Reagent Ratios : Alcohol-to-acid molar ratios of 1.2:1 to drive esterification .
- Validation : Confirm purity via HPLC and monitor reaction progress using thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify ester linkages (δ 4.1–4.4 ppm for ethyl ester protons) and hydroxymethyl groups (δ 3.5–3.7 ppm).
- ³¹P NMR : Detect phosphonic acid resonance (δ 15–25 ppm) .
- Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm⁻¹) and P=O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H]⁺ for C₇H₁₄NO₇P) .
Advanced Research Questions
Q. How does steric hindrance from the (hydroxymethyl) and (aminocarbonyl)oxy groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents reduce accessibility to the phosphorus center, slowing nucleophilic attack. Computational modeling (DFT) can quantify steric parameters like Tolman’s cone angles .
- Electronic Effects : Electron-withdrawing groups (e.g., aminocarbonyloxy) enhance electrophilicity at phosphorus, favoring reactions with amines or thiols.
- Experimental Design : Compare reaction rates with analogous compounds lacking these groups. Use kinetic studies (e.g., pseudo-first-order conditions) to isolate steric/electronic contributions .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Purity Analysis : Contradictions may arise from impurities (e.g., unreacted starting materials). Use preparative HPLC to isolate the pure compound and retest activity .
- Assay Conditions : Standardize biological assays (e.g., enzyme inhibition protocols) to control pH, temperature, and solvent (DMSO concentration ≤1%) .
- By-Product Identification : LC-MS can detect degradation products (e.g., hydrolyzed esters under acidic conditions) that may interfere with activity .
Q. How can computational modeling predict the hydrolytic stability of this compound under varying pH and temperature?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways (acidic vs. alkaline conditions). For example, alkaline hydrolysis likely proceeds via nucleophilic attack by OH⁻ on the phosphorus atom.
- Quantum Mechanics (QM) : Calculate activation energies for hydrolysis at different pH levels. Correlate with experimental stability studies (e.g., HPLC monitoring of degradation over time) .
- Experimental Validation : Accelerated stability testing at 40°C/75% RH for 4 weeks to compare with computational predictions .
Key Data Contradictions and Resolution
- Synthesis Yield Variability :
- Biological Activity Discrepancies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
